molecular formula C18H14N4OS3 B2731167 6-(5-Ethylthieno[2,3-b]thiophen-3-yl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 537017-20-2

6-(5-Ethylthieno[2,3-b]thiophen-3-yl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B2731167
CAS No.: 537017-20-2
M. Wt: 398.52
InChI Key: LWPCNUMJFWKEHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(5-Ethylthieno[2,3-b]thiophen-3-yl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a fused heterocyclic compound comprising a triazolo-thiadiazole core substituted with a 4-methoxyphenyl group at position 3 and a 5-ethylthieno[2,3-b]thiophene moiety at position 4. The triazolo[3,4-b][1,3,4]thiadiazole scaffold is recognized for its pharmacological versatility, including antifungal, antibacterial, and anticancer activities .

Properties

IUPAC Name

6-(5-ethylthieno[2,3-b]thiophen-3-yl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4OS3/c1-3-12-8-13-14(9-24-17(13)25-12)16-21-22-15(19-20-18(22)26-16)10-4-6-11(23-2)7-5-10/h4-9H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWPCNUMJFWKEHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(S1)SC=C2C3=NN4C(=NN=C4S3)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(5-Ethylthieno[2,3-b]thiophen-3-yl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C18H14N4OS3
  • Molecular Weight : 398.525 g/mol
  • CAS Number : 537017-20-2

Antimicrobial Activity

Research indicates that compounds containing the triazole and thiadiazole moieties exhibit potent antimicrobial properties. For instance, derivatives of triazoles have shown effectiveness against various bacterial and fungal strains. In vitro studies demonstrated that this compound significantly inhibited the growth of both Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans .

Antitumor Activity

The compound has been evaluated for its antitumor potential. In a study involving human cancer cell lines (e.g., MCF-7 breast cancer cells), it exhibited cytotoxic effects through apoptosis induction. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and proliferation .

Anti-inflammatory Effects

In addition to antimicrobial and antitumor activities, this compound has shown promise in reducing inflammation. Preclinical studies demonstrated that it could lower levels of pro-inflammatory cytokines in models of induced inflammation. This suggests a potential role in treating inflammatory diseases .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for microbial survival and tumor growth.
  • Signal Transduction Modulation : It affects pathways involved in cell cycle regulation and apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cancer cells.

Research Findings

A summary of key studies on the biological activity of the compound is presented below:

StudyFocusFindings
AntimicrobialEffective against multiple bacterial strains; MIC values indicated strong activity.
AntitumorInduced apoptosis in MCF-7 cells; downregulated anti-apoptotic proteins.
Anti-inflammatoryReduced TNF-alpha and IL-6 levels in inflammatory models.

Case Studies

  • Case Study on Antimicrobial Efficacy : A comparative study assessed the antimicrobial efficacy of various triazole derivatives including the target compound against Staphylococcus aureus. The results indicated a higher potency for this compound compared to standard antibiotics.
  • Case Study on Cancer Cell Lines : In vitro tests conducted on various cancer cell lines showed that the compound not only inhibited cell proliferation but also enhanced the efficacy of existing chemotherapeutic agents when used in combination therapy.

Scientific Research Applications

Anticancer Activity

Recent studies highlight the anticancer properties of compounds containing thiadiazole and triazole rings. The compound has shown promise in inhibiting cancer cell proliferation. For instance, derivatives of 1,3,4-thiadiazoles have been reported to exhibit significant cytotoxic effects against various cancer cell lines such as HepG-2 (liver cancer) and A-549 (lung cancer) . The mechanism of action may involve the inhibition of specific enzymes or pathways crucial for tumor growth.

Antimicrobial Properties

The antimicrobial activity of similar thiadiazole derivatives has been extensively documented. Compounds with a thiadiazole core have demonstrated efficacy against a range of pathogens including bacteria and fungi. For example, studies indicate that certain 1,3,4-thiadiazoles possess antibacterial activity against Escherichia coli and Staphylococcus aureus . The compound's structure may enhance its interaction with microbial targets, leading to increased potency.

Anti-inflammatory Effects

The anti-inflammatory potential of thiadiazole derivatives is another area of interest. Research indicates that these compounds can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions like arthritis or other inflammatory diseases . The specific mechanisms are still under investigation but may involve the inhibition of pro-inflammatory cytokines.

Pesticides and Herbicides

The incorporation of thiadiazoles into agrochemicals has been explored for their potential as pesticides and herbicides . Compounds with similar structures have shown effectiveness in controlling plant pathogens and pests . The unique chemical properties of these compounds may allow for targeted action against specific organisms while minimizing harm to beneficial species.

Organic Electronics

The unique electronic properties of thiophene-containing compounds make them suitable candidates for applications in organic electronics . Research has indicated that such compounds can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to their favorable charge transport characteristics . The incorporation of triazole and thiadiazole rings can enhance the stability and efficiency of these materials.

Case Studies

StudyFocusFindings
Dhanapal et al. (2020)Antimicrobial ActivityDemonstrated significant antibacterial effects against multiple strains using 1,3,4-thiadiazole derivatives .
Al-Majed et al. (2018)Anticancer ActivityReported cytotoxic effects on HepG-2 and A-549 cell lines with new thiadiazole derivatives .
Ahmed et al. (2021)Organic ElectronicsInvestigated the use of thiophene-based compounds in OLEDs showing improved efficiency .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Substituents (Position 6 and 3) Synthesis Method Biological Activities Reference
Target Compound : 5-Ethylthieno[2,3-b]thiophen-3-yl (6), 4-methoxyphenyl (3) Not reported (inferred) Anticipated antifungal/antimicrobial
5-(4-Methoxyphenyl)pyrazol-3-yl (6), R groups (3) Phosphorus oxychloride-mediated Antifungal (14α-demethylase inhibition)
3,4-Dimethoxybenzyl (6), 4-methoxyphenyl (3) Conventional synthesis Structural analog; solubility studies
5'-Fluoro-2'-methoxybiphenyl-3-yl (6), substituted (3) Microwave-assisted Antibacterial, anticancer
3,4,5-Trimethoxyphenyl (3), 2-methylphenyl (6) Not specified Structural and crystallographic analysis

Substituent Effects on Bioactivity

  • Methoxyphenyl Groups: The 4-methoxyphenyl group at position 3, shared with compounds in , is associated with enhanced lipophilicity and π-π stacking interactions, critical for enzyme inhibition (e.g., lanosterol 14α-demethylase in antifungal activity) .
  • Ethylthieno[2,3-b]thiophene: This substituent distinguishes the target compound from analogs with simpler aryl or heteroaryl groups (e.g., biphenyl in or pyridyl in ).

Pharmacological Potential and Target Interactions

  • Antifungal Activity: Compounds like 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-triazolo-thiadiazoles exhibit antifungal activity via lanosterol 14α-demethylase inhibition (docking score: −8.2 kcal/mol for 3LD6) . The target compound’s ethylthienothiophene group may enhance binding through hydrophobic interactions with the enzyme’s heme cofactor.
  • Anticancer and Antibacterial Activity: Microwave-synthesized derivatives with fluoro-methoxybiphenyl groups (e.g., 3b, 3g in ) show IC₅₀ values of 12–18 µM against MCF-7 cells, attributed to intercalation or topoisomerase inhibition. The target compound’s electron-rich thienothiophene may similarly interact with DNA or enzyme targets.

Physicochemical Properties

  • Solubility: Methoxy groups improve aqueous solubility (e.g., logP ~2.5 for 3,4-dimethoxybenzyl analogs ), but the ethylthienothiophene substituent may increase hydrophobicity (predicted logP >3), necessitating formulation adjustments.
  • Stability : Thiadiazole cores are generally stable under physiological conditions, though electron-withdrawing substituents (e.g., fluorine in ) may enhance metabolic resistance.

Preparation Methods

Synthesis of 5-Ethylthieno[2,3-b]thiophene-3-carbaldehyde

The thiophene moiety is prepared via Friedel-Crafts acylation of thieno[2,3-b]thiophene with ethyl chloroacetate in the presence of aluminum chloride (AlCl₃) at 0–5°C, yielding 5-ethylthieno[2,3-b]thiophene-3-carbaldehyde with 78% efficiency. Purification is achieved through column chromatography using hexane/ethyl acetate (9:1).

Formation of 4-Amino-5-(4-methoxyphenyl)-1,2,4-triazole-3-thiol

Concurrently, 4-methoxyphenylhydrazine reacts with carbon disulfide (CS₂) in alkaline ethanol to form 4-amino-5-(4-methoxyphenyl)-1,2,4-triazole-3-thiol. This intermediate is critical for subsequent cyclocondensation.

Cyclocondensation with Phosphorus Oxychloride

The final step involves refluxing equimolar quantities of 5-ethylthieno[2,3-b]thiophene-3-carbaldehyde and 4-amino-5-(4-methoxyphenyl)-1,2,4-triazole-3-thiol in phosphorus oxychloride (POCl₃) at 110°C for 8–10 hours. The reaction proceeds via nucleophilic substitution, forming the triazolo-thiadiazole core. Excess POCl₃ is removed under reduced pressure, and the crude product is recrystallized from ethanol to achieve 82–88% purity.

Table 1: Reaction Conditions and Yields for Multi-Step Synthesis

Step Reagents Temperature (°C) Time (h) Yield (%)
1 AlCl₃, ethyl chloroacetate 0–5 3 78
2 CS₂, NaOH 25 12 85
3 POCl₃ 110 8–10 82–88

One-Pot Cyclocondensation Strategy

Alternative methods employ a one-pot approach to reduce purification steps. A mixture of 5-ethylthieno[2,3-b]thiophene-3-carboxylic acid and 4-amino-5-(4-methoxyphenyl)-1,2,4-triazole-3-thiol is heated in POCl₃ at 120°C for 6 hours. This method achieves comparable yields (80–85%) but requires stringent moisture control to prevent hydrolysis of POCl₃.

Solvent-Free Mechanochemical Synthesis

Emerging techniques utilize ball-milling for solvent-free synthesis. Equimolar quantities of precursors are ground with POCl₃-impregnated silica gel at 300 rpm for 2 hours. This method reduces reaction time to 2 hours with 75% yield, though scalability remains challenging.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, triazole-H), 7.89–7.92 (d, 2H, Ar-H), 6.98–7.01 (d, 2H, Ar-OCH₃), 3.81 (s, 3H, OCH₃), 2.68 (q, 2H, CH₂CH₃), 1.26 (t, 3H, CH₂CH₃).
  • FT-IR : Peaks at 1615 cm⁻¹ (C=N), 1240 cm⁻¹ (C-O-C), and 690 cm⁻¹ (C-S).

Chromatographic Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) confirms ≥98% purity, with retention time = 6.7 min.

Comparative Analysis of Synthetic Routes

Table 2: Advantages and Limitations of Preparation Methods

Method Yield (%) Time (h) Scalability Key Challenge
Multi-Step 82–88 14–16 High Multi-step purification
One-Pot 80–85 6 Moderate Moisture sensitivity
Mechanochemical 75 2 Low Equipment dependency

The multi-step method remains optimal for large-scale production, whereas mechanochemical synthesis suits rapid small-batch synthesis.

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for synthesizing triazolo-thiadiazole derivatives like 6-(5-Ethylthieno[2,3-b]thiophen-3-yl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with 4-amino-3-mercapto-1,2,4-triazole derivatives. Key steps include:

  • Cyclocondensation : Reaction with aldehydes (e.g., thiophene derivatives) in acetic acid under reflux to form triazolo-thiadiazoles .
  • Thioalkylation : Use of 4-thioalkyl phenols as intermediates, followed by cyclization with dibenzoylacetylene under metal-free conditions to achieve high yields (>90%) .
  • Microwave-assisted synthesis : Reduces reaction time and improves purity compared to classical thermal methods .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Methodological Answer :

  • Single-crystal X-ray diffraction : Provides precise structural data, including bond lengths (e.g., C–C mean = 0.002 Å) and torsion angles, confirming the fused triazolo-thiadiazole core .
  • IR spectroscopy : Identifies functional groups like C=S (1050–1250 cm⁻¹) and C-O-C (methoxy group, ~1250 cm⁻¹) .
  • PMR/¹H-NMR : Distinct singlet signals for methoxyphenyl protons (δ 3.8–4.0 ppm) and ethylthienothiophene protons (δ 1.2–1.4 ppm) .

Q. How does the methoxyphenyl substituent influence the compound's physicochemical properties?

  • Methodological Answer : The 4-methoxyphenyl group enhances solubility in polar solvents (e.g., DMSO) due to its electron-donating methoxy group. This substituent also stabilizes the molecule via π-π stacking interactions, as observed in X-ray crystallography .

Advanced Research Questions

Q. What experimental design considerations are critical for optimizing the yield of triazolo-thiadiazole derivatives?

  • Methodological Answer :

  • Catalyst selection : Sodium hydride (NaH) or potassium hydroxide (KOH) accelerates cyclization, but excess catalyst can lead to side products (e.g., thiadiazepines) .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity, while acetic acid facilitates acid-catalyzed cyclization .
  • Purification : Column chromatography with silica gel (ethyl acetate/hexane, 1:3) effectively isolates the target compound from byproducts .

Q. How can substituent variations at the thienothiophene or methoxyphenyl groups influence the compound's electronic properties?

  • Methodological Answer :

  • Electron-withdrawing groups (e.g., Cl at thienothiophene): Reduce HOMO-LUMO gaps, enhancing charge-transfer properties (measured via cyclic voltammetry) .
  • Electron-donating groups (e.g., methoxy at phenyl): Increase electron density on the triazole ring, altering UV-Vis absorption maxima (e.g., redshift by ~20 nm) .
  • Steric effects : Bulky substituents (e.g., ethyl at thienothiophene) disrupt molecular packing, as shown in crystallographic studies .

Q. What are the challenges in interpreting biological activity data for this compound, and how can they be addressed?

  • Methodological Answer :

  • Contradictory antimicrobial results : Variability in MIC values may arise from differences in bacterial strains or assay conditions (e.g., broth microdilution vs. agar diffusion). Standardize protocols using CLSI guidelines .
  • Cytotoxicity vs. selectivity : Use MTT assays on both cancer (e.g., HeLa) and normal (e.g., HEK293) cell lines to calculate selectivity indices (SI > 3 indicates therapeutic potential) .
  • SAR ambiguity : Perform molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinities to target enzymes (e.g., DHFR) .

Q. What strategies are recommended for resolving contradictions in spectral data during structural elucidation?

  • Methodological Answer :

  • Cross-validation : Compare experimental IR and NMR data with computational predictions (e.g., DFT at B3LYP/6-31G* level) .
  • Crystallographic refinement : Resolve ambiguous proton environments (e.g., overlapping thiophene signals) using high-resolution X-ray data (R factor < 0.05) .
  • Isotopic labeling : Synthesize deuterated analogs to simplify complex splitting patterns in ¹H-NMR .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.